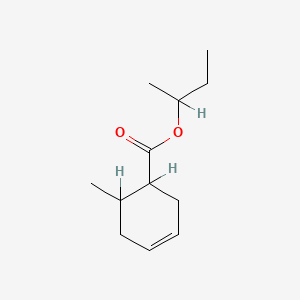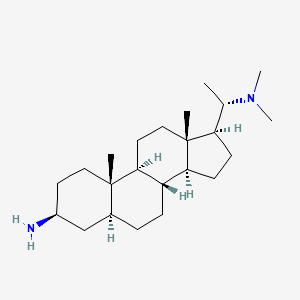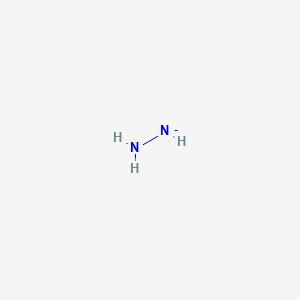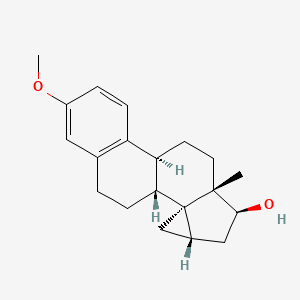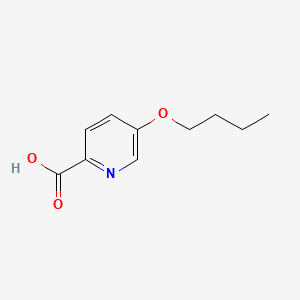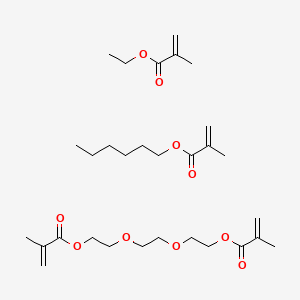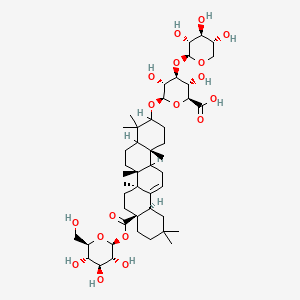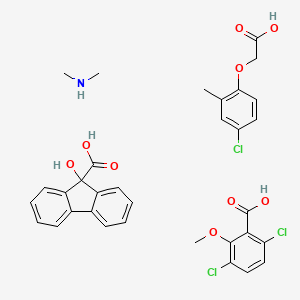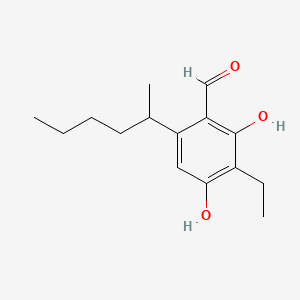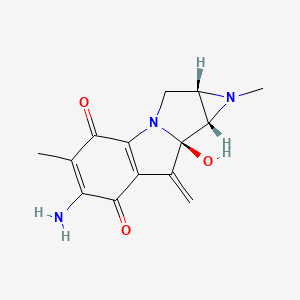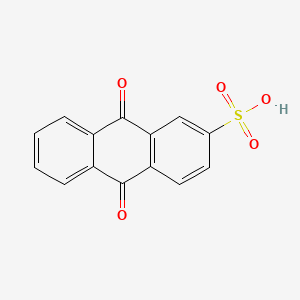
2-蒽醌磺酸
描述
Synthesis Analysis
The synthesis of 2-anthraquinonesulfonic acid and its derivatives involves various chemical reactions, including sulfonation, nitration, and halogenation. A novel method for the preparation of 1-amino-4-bromo-2-anthraquinonesulfonic acid, a key intermediate in dye synthesis, showcases an efficient approach to synthesizing such compounds in high yield and quality, highlighting the economic and practical advantages over traditional methods (Ghaieni, Sharifi, & Fattollahy, 2007).
Molecular Structure Analysis
The molecular structure of 2-anthraquinonesulfonic acid and its isomers has been studied through various spectroscopic techniques. Research on the structure of isomeric anthraquinonesulfonic acids revealed insights into the interaction between the carbonyl and sulfonic acid groups, affecting the compound's overall stability and reactivity (Kolesnik, Kozlov, & Kazitsina, 1968).
Chemical Reactions and Properties
Anthraquinonesulfonic acids participate in a range of chemical reactions, forming the basis for the synthesis of a variety of anthraquinone derivatives. The versatility of anthraquinone-2-sulfonyl chloride as a derivatization reagent for amines illustrates the compound's reactivity and potential for creating diverse chemical entities (Feng, Uno, Goto, Zhang, & An, 2002).
Physical Properties Analysis
The physical properties of anthraquinonesulfonic acids, including solubility, crystallinity, and absorption characteristics, are crucial for their application in dyes and other industrial processes. Studies on the synthesis and properties of novel near-infrared electrochromic anthraquinone imides demonstrate the impact of structural modifications on the compound's optical and electrochemical properties (Qiao et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-anthraquinonesulfonic acid, such as acidity, reactivity towards nucleophiles, and redox behavior, are influenced by its molecular structure. A quantitative structure-property relationship study for the acidity constants of some 9,10-anthraquinone derivatives provides insights into how structural features affect the acid-base behavior of these compounds in different solvent systems (Shamsipur et al., 2001).
科学研究应用
医学和生物应用
药理学应用:包括2-蒽醌磺酸衍生物在内的蒽醌类化合物已被用于医学领域,具有抗微生物、抗炎和抗癌特性。它们在治疗便秘、关节炎、多发性硬化症和癌症方面表现出良好的效果 (Malik & Müller, 2016)。
抗癌和生物活性:天然蒽醌类化合物展示了广泛的生物活性,包括抗癌、抗炎、抗微生物和抑制增殖效果。这些化合物的合成和生物转化显示出在抑制癌细胞生长方面的有希望的结果 (Nguyen et al., 2018)。
工业和环境应用
制浆催化剂:蒽醌,特别是其磺酸衍生物,在造纸工业中被广泛用作制浆催化剂。它增加了脱木素的速率,从而提高了纸浆产量并减少了制浆时间 (Hart & Rudie, 2014)。
能量存储:蒽醌衍生物,包括蒽醌-2-磺酸,正在被探索用于大规模能量存储应用,特别是在水流电池中。它们的化学可调性和快速氧化还原动力学使其适用于这一目的 (Gerhardt et al., 2016)。
化学和材料科学应用
染料生产:蒽醌是染料和颜料生产中的关键组分。它们的衍生物被用于合成各种颜色,用于工业应用 (Bien, Stawitz, & Wunderlich, 2000)。
电化学:在电化学领域,蒽醌衍生物已被用作探针系统,用于表征新的电极设计,例如燃料电池和电池 (Aguiló-Aguayo & Bechtold, 2014)。
配位化学:蒽醌及其衍生物在配位化学中发现了各种应用,包括自组装系统、配位聚合物和金属有机框架 (Langdon-Jones & Pope, 2014)。
安全和危害
Handling of 2-Anthraquinonesulfonic acid should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
未来方向
属性
IUPAC Name |
9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWSHJJPDXKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045030 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anthraquinonesulfonic acid | |
CAS RN |
84-48-0 | |
| Record name | 2-Anthraquinonesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthraquinone-2-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthraquinonesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ANTHRAQUINONESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
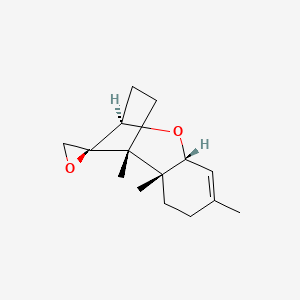
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
